N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, oxazinan, and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of 4-fluoro-2-methylbenzenesulfonyl chloride: This is achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Oxazinan Formation: The oxazinan ring is formed by reacting the sulfonyl chloride with an appropriate amine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfoxides and sulfides.
Substitution: Products include nitro and halogenated derivatives.
Scientific Research Applications
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to interact with active sites, inhibiting enzyme activity or modulating receptor function. The fluorinated aromatic ring enhances binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the oxazinan and ethanediamide groups.
3-fluoro-4-methylbenzenesulfonyl chloride: Similar structure but different substitution pattern on the aromatic ring.
Uniqueness
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O6S/c1-16-14-18(24)8-9-20(16)34(30,31)27-12-5-13-33-21(27)15-26-23(29)22(28)25-11-10-17-6-3-4-7-19(17)32-2/h3-4,6-9,14,21H,5,10-13,15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPFFYVWZUHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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